Reveromycin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Streptomyces
Reveromycin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin A is a polyketide natural product first isolated from Streptomyces sp. SN-593.[1][2][3] It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[1][4] The unique mode of action of Reveromycin A, involving the specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), presents a compelling avenue for the development of novel therapeutics.[1][5][6] This technical guide provides an in-depth overview of the discovery and isolation of Reveromycin A, detailed experimental protocols, a summary of its biological activities, and an elucidation of its biosynthetic pathway and mechanism of action.
Discovery and Producing Organism
Reveromycin A was first discovered in the early 1990s from the culture broth of the soil actinomycete, Streptomyces sp. strain SN-593, as an inhibitor of the mitogenic activity induced by epidermal growth factor (EGF).[1] The producing organism was initially identified as Streptomyces reveromyceticus SN-593 and has more recently been reclassified as Actinacidiphila reveromycinica SN-593.[7] Reveromycins are a class of polyketide compounds characterized by a spiroacetal core structure, two polyene carboxylic acids, and a hemisuccinate moiety.[7]
Fermentation for Reveromycin A Production
The production of Reveromycin A is achieved through submerged batch fermentation of Streptomyces sp. SN-593. Optimization of culture media and fermentation parameters is crucial for enhancing the yield of the desired metabolite.
Experimental Protocol: Fermentation
a) Media Preparation:
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Seed Medium (ISP-2 Medium):
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Yeast Extract: 4 g/L
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Malt Extract: 10 g/L
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D-Glucose: 4 g/L
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Adjust pH to 7.0 before autoclaving.
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Production Medium (Optimized):
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Soluble Starch: 30 g/L
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Peptone: 7.5 g/L
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Soybean Meal: 10 g/L
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Yeast Extract: 0.25 g/L
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K₂HPO₄·3H₂O: 0.5 g/L
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KH₂PO₄: 0.7 g/L
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MgSO₄·7H₂O: 0.4 g/L
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MnSO₄·H₂O: 0.02 g/L
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ZnSO₄·7H₂O: 0.01 g/L
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b) Inoculum Preparation:
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Prepare a spore suspension of Streptomyces sp. SN-593 from a mature culture grown on an appropriate agar medium (e.g., ISP-4).
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Inoculate a 250 mL flask containing 100 mL of ISP-2 seed medium with the spore suspension (e.g., 5 mL of 1 x 10⁸ spores/mL).[2]
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Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 24 hours.[2]
c) Production Fermentation:
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Inoculate the production medium with the seed culture (typically 2-5% v/v).
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Conduct the fermentation in a suitable fermenter (e.g., 5 L, 15 L, or 30 L) under the following optimized conditions:[2]
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Monitor the fermentation process by measuring parameters such as pH and dissolved oxygen.
Isolation and Purification of Reveromycin A
The isolation and purification of Reveromycin A from the fermentation broth is a multi-step process involving solvent extraction and chromatographic techniques.
Experimental Protocol: Isolation and Purification
a) Extraction:
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At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
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Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
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Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
b) Chromatographic Purification:
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Silica Gel Column Chromatography:
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Subject the crude extract to silica gel column chromatography.
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Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
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Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Reveromycin A.
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-
High-Performance Liquid Chromatography (HPLC):
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Further purify the Reveromycin A-containing fractions by reversed-phase HPLC.
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A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a modifier like formic acid) and acetonitrile or methanol.
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Monitor the elution profile using a UV detector, and collect the peak corresponding to Reveromycin A.
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-
Final Purification and Characterization:
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The purified Reveromycin A can be further purified by recrystallization if necessary.
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Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
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Biological Activities of Reveromycin A
Reveromycin A exhibits a broad spectrum of biological activities, making it a promising candidate for drug development. Its activity is notably enhanced under acidic conditions, which increases its cell permeability.[3][5]
| Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |
| Antiproliferative | Human Tumor Cell Lines | 1.3 - 2.0 µg/mL | [8] |
| Inhibition of EGF-induced Mitogenic Activity | Mouse Keratinocyte | 0.7 µg/mL | [8] |
| Antifungal | Various Fungi | MIC = 2.0 µg/mL (at pH 3) | [8] |
| Inhibition of Isoleucyl-tRNA Synthetase | Saccharomyces cerevisiae | 8 ng/mL | [6] |
| Induction of Apoptosis | Multiple Myeloma Cells (at pH 6.4) | Effective at 1 µM | [3] |
Visualizing Key Processes
Workflow for Discovery and Isolation
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
